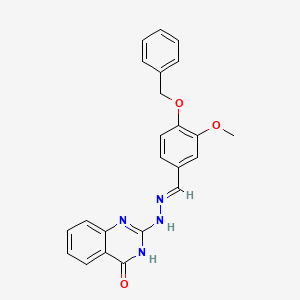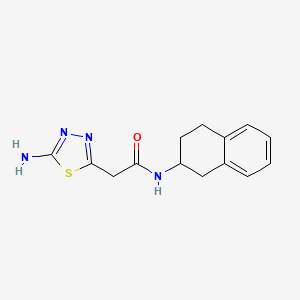![molecular formula C21H14BrN3O4 B6118444 (2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B6118444.png)
(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide is a complex organic compound that features a furan ring substituted with a bromo-nitrophenyl group, a cyano group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-bromo-4-nitrophenyl-substituted acetylenic compound.
Introduction of the cyano group: This step often involves the use of a cyanation reagent, such as sodium cyanide or potassium cyanide, under appropriate conditions.
Formation of the prop-2-enamide moiety: This can be accomplished through a condensation reaction with an appropriate amine, such as 2-methylaniline, in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide
- (2E)-3-[5-(2-fluoro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide
- (2E)-3-[5-(2-iodo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where precise molecular interactions are required, such as in the design of enzyme inhibitors or advanced materials.
Properties
IUPAC Name |
(E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O4/c1-13-4-2-3-5-19(13)24-21(26)14(12-23)10-16-7-9-20(29-16)17-8-6-15(25(27)28)11-18(17)22/h2-11H,1H3,(H,24,26)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDIHRLSVJUIIJ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N-methyl-1-pyridin-2-ylmethanamine](/img/structure/B6118365.png)
![2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione](/img/structure/B6118369.png)
![1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol](/img/structure/B6118371.png)
![1'-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4'-bipiperidin-3-ol](/img/structure/B6118389.png)
![N-[1-(2-chlorophenyl)ethyl]-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118397.png)
![N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methyl-N-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B6118399.png)
![6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone](/img/structure/B6118407.png)
![5-(2,6-dimethoxyphenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6118424.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6118428.png)
![4-[(E)-(2-benzylhydrazinylidene)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B6118432.png)

![5-(4-Fluorophenyl)-2-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B6118457.png)

![2-{2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6118466.png)
